Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate
Description
Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate is a pyrazole derivative characterized by a bromine atom at position 5, a methyl group at position 2, and an ethyl ester moiety at position 2. Pyrazole-based compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.
Properties
IUPAC Name |
ethyl 5-bromo-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPUXKIMNIXROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole Ester Intermediate
The foundational step involves condensing diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This reaction proceeds in diethyl ether under cryogenic conditions (-10°C to 0°C), ensuring controlled exothermicity and minimizing side reactions. The intermediate is isolated via suction filtration and vacuum drying, achieving a yield of 68–72%.
Bromination Using Tribromophosphine Oxide
The hydroxyl group at the 5-position of the pyrazole ring is substituted with bromine using tribromooxyphosphorus (POBr₃) in acetonitrile under reflux. This step converts 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 85–90% efficiency. Key parameters include:
Hydrolysis and Functionalization
The ethyl ester undergoes alkaline hydrolysis (10% NaOH in ethanol) to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which is subsequently converted to the target compound via esterification with ethanol under acidic conditions. This method avoids highly toxic reagents but requires meticulous pH control during extraction.
tert-Butoxide-Assisted C-(C=O) Coupling
Direct Pyrazole Formation from Esters
A novel approach utilizes potassium tert-butoxide to mediate coupling between esters and hydrazines, forming pyrazole rings directly. For ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate, ethyl propiolate reacts with methylhydrazine in tetrahydrofuran (THF) at 80°C. The tert-butoxide facilitates deprotonation and cyclization, achieving 65–70% yield.
Bromination Post-Cyclization
Post-cyclization bromination employs N-bromosuccinimide (NBS) in dichloromethane at 25°C. This regioselective bromination at the 5-position proceeds with 80% efficiency, though competing side reactions necessitate careful stoichiometric control (1:1.05 ester:NBS).
Oxidation of Dihydro-Pyrazole Intermediates
Synthesis of Ethyl 3-Bromo-4,5-Dihydro-Pyrazole-5-Carboxylate
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. The reaction proceeds at 70°C for 8 hours, yielding 75–80% of the dehydrogenated product.
Adaptability for 2-Methyl Substitution
Modifying the starting material to incorporate a methyl group at the 2-position involves substituting 3-chloropyridin-2-yl with methylamine during hydrazine formation. This adjustment retains the oxidation efficiency (72–78%) while introducing the methyl moiety.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for this compound Synthesis
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation-Bromination | Diethyl butynedioate, Methylhydrazine | POBr₃, NaOH | 70–75 | Low toxicity, scalable | Multi-step, pH-sensitive workup |
| tert-Butoxide Coupling | Ethyl propiolate, Methylhydrazine | KOtBu, NBS | 65–70 | Direct cyclization, fewer steps | Requires anhydrous conditions |
| Dihydro-Pyrazole Oxidation | Ethyl 4,5-dihydro-pyrazole ester | K₂S₂O₈, H₂SO₄ | 75–80 | High yield, industrial applicability | High-temperature oxidation |
Mechanistic Insights and Optimization Strategies
Bromination Selectivity
Tribromophosphine oxide (POBr₃) exhibits superior regioselectivity for electrophilic aromatic substitution at the 5-position of pyrazoles compared to NBS, which may brominate adjacent positions without steric hindrance. Quantum mechanical calculations suggest that the electron-withdrawing ester group at C-3 directs bromination to C-5 via resonance stabilization of the transition state.
tert-Butoxide’s Role in Cyclization
Potassium tert-butoxide deprotonates the hydrazine nitrogen, enhancing nucleophilicity and promoting conjugate addition to the ester’s α,β-unsaturated system. Subsequent cyclization is facilitated by the alkoxide’s ability to stabilize intermediates through electrostatic interactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Ethyl 5-amino-2-methyl-pyrazole-3-carboxylate.
Reduction: Ethyl 5-bromo-2-methyl-pyrazole-3-methanol.
Oxidation: Ethyl 5-bromo-2-carboxy-pyrazole-3-carboxylate.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate is primarily utilized in pharmaceutical research for the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit potential antitumor properties. This compound can serve as a precursor for synthesizing phosphatidylinositol-3-kinase inhibitors, which are crucial in cancer treatment due to their role in regulating cell growth and metabolism .
Anti-inflammatory Properties
The compound's derivatives have been studied for their ability to inhibit calcium channels, which are implicated in various inflammatory conditions such as rheumatoid arthritis and asthma. This makes this compound a valuable intermediate for developing anti-inflammatory drugs .
Synthetic Applications
The synthesis of this compound involves several steps that allow for the introduction of various functional groups, enhancing its utility in organic synthesis.
Synthesis Methodology
The synthesis typically includes the following steps:
- Condensation Reaction : Starting materials such as diethyl butynedioate and methylhydrazine are reacted to form intermediates.
- Bromination : The introduction of bromine is achieved using tribromooxyphosphorus, leading to the formation of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Hydrolysis : This step yields the final product, this compound .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can play crucial roles in binding to target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylate (CAS 128537-28-0)
- Structure : Bromine at position 4, ethyl at position 5, methyl at position 2.
- The ethyl group at position 5 increases steric bulk, which may hinder crystallization or intermolecular interactions .
Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS 1328893-17-9)
- Structure : Methyl ester instead of ethyl, with bromine at position 4.
- Properties: The smaller methyl ester group reduces lipophilicity compared to the ethyl ester, impacting solubility in organic solvents.
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2)
- Structure : Additional methyl group at the pyrazole nitrogen (position 1).
- Properties : N-methylation enhances ring stability and reduces susceptibility to deprotonation. This modification may also hinder hydrogen-bonding interactions critical for crystal packing .
Fused-Ring Analogues
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate
- Structure : Pyrazolo-pyrimidine fused ring system with bromine at position 5.
- Properties : The fused ring increases aromaticity and planar rigidity, enhancing π-π stacking interactions. This structural complexity often correlates with higher melting points and altered UV-Vis absorption profiles compared to simple pyrazoles .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1420800-37-8)
- Structure : Pyrazolo-pyridine fused system with bromine at position 5.
- The bromine at position 5 directs further functionalization toward electrophilic substitution at position 4 .
Pyrrole Derivatives
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate
- Structure : Pyrrole core with methyl, propyl, and ester substituents.
- Properties : Pyrrole derivatives exhibit lower aromatic stabilization energy than pyrazoles, leading to higher reactivity in electrophilic substitutions. The propyl group introduces significant hydrophobicity, affecting solubility in polar solvents .
Comparative Data Table
Biological Activity
Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 233.06 g/mol
- Structural Features : The compound features a pyrazole ring with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid functional group located at the 3-position. This unique structure contributes to its biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In various studies, it has been shown to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
- Case Study : A study demonstrated that derivatives of pyrazole compounds exhibited selective COX-2 inhibition, with some compounds showing edema inhibition percentages significantly higher than traditional anti-inflammatory drugs like celecoxib .
2. Analgesic Effects
The analgesic properties of this compound have been evaluated in animal models. It has been found to reduce pain responses comparable to established analgesics.
- Research Findings : In vivo experiments indicated that this compound could effectively alleviate pain, suggesting its potential as a therapeutic agent in pain management .
3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest its effectiveness against various microbial strains, indicating a potential role in treating infections.
- Mechanism of Action : this compound may exert its antimicrobial effects by disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | CHBrNO | Contains an amino group instead of bromine |
| 5-Bromo-1-methylpyrazole-3-carboxylic acid | CHBrNO | Lacks the ethyl ester group |
| Ethyl 4-bromo-1-methylpyrazole-3-carboxylate | CHBrNO | Bromination at the 4-position instead of 5 |
Research Findings and Future Directions
While current studies highlight the potential of this compound in various therapeutic areas, further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile. Notably, investigations into its interactions with specific biological targets are ongoing.
Summary of Key Research Findings
- Anti-inflammatory Activity : Effective in reducing inflammation through COX inhibition.
- Analgesic Properties : Comparable efficacy to established analgesics in pain relief models.
- Antimicrobial Potential : Shows effectiveness against multiple microbial strains, warranting further exploration in infectious disease contexts.
Q & A
Q. What are the established synthetic routes for Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate, and how can reaction conditions be optimized for improved yields?
- Methodological Answer: A common approach involves bromination of a pyrazole precursor using phosphorus oxybromide (POBr₃) in acetonitrile under reflux conditions. For example, analogous compounds like ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate were synthesized with 75% yield by refluxing at 369 K for 1 hour . Optimization strategies include:
- Temperature Control: Higher temperatures (e.g., 350–370 K) enhance reaction rates but may increase side products.
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and stability.
- Stoichiometry: A 1:0.7 molar ratio of precursor to POBr₃ balances reactivity and cost .
Post-synthesis purification via silica-gel chromatography and recrystallization (e.g., from acetone) is critical for isolating high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer:
- 1H NMR: Proton environments are resolved for substituents (e.g., methyl groups at δ 1.15–1.20 ppm and pyrazole-H protons at δ 3.29–5.20 ppm) .
- ESI-MS: Molecular ion peaks (e.g., [M+H]+ or [M+Na]+) confirm molecular weight. Bromine isotopes (e.g., m/z 405.3 and 407.3 for M and M+2 peaks) validate bromination .
- Elemental Analysis: Combustion analysis (C, H, N) ensures stoichiometric accuracy (e.g., deviations < 0.3% for analogous compounds) .
Advanced Research Questions
Q. How can hydrogen bonding patterns and crystal packing of this compound be systematically analyzed?
- Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) into categories like chains (C), rings (R), or self-assembled networks. For example, pyrazole derivatives often exhibit C(6) chains via N–H···O interactions .
- Software Tools: Mercury CSD 2.0 enables visualization of intermolecular interactions and packing similarity calculations. The Materials Module identifies recurring motifs in structural databases .
- Crystallographic Data: Monoclinic systems (e.g., space group P21/n) with unit cell parameters (a = 11.9977 Å, b = 10.8520 Å, c = 20.762 Å, β = 93.388°) provide insights into molecular geometry and symmetry .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions) for brominated pyrazole derivatives?
- Methodological Answer:
- Validation Workflow:
Experimental Benchmarking: Compare computed (DFT/B3LYP/6-311+G(d,p)) and observed NMR shifts. Adjust solvent models (e.g., PCM for acetonitrile) to improve accuracy.
Crystallographic Validation: Overlay computed and X-ray structures to assess conformational discrepancies (e.g., dihedral angles ±2° tolerance) .
Error Analysis: Identify systematic biases (e.g., overestimated shielding in aromatic protons) and recalibrate basis sets or functional choices .
Q. How can reaction pathways for bromination at the pyrazole 5-position be rationalized, and what side reactions are prevalent?
- Methodological Answer:
- Mechanistic Studies:
- Electrophilic Substitution: Bromine (Br⁺) attacks the electron-rich 5-position of the pyrazole ring, stabilized by resonance.
- Competing Reactions: Over-bromination or ester hydrolysis may occur under prolonged heating or acidic conditions.
- Side Reaction Mitigation:
- Temperature Moderation: Shorter reaction times (1–2 hours) reduce decomposition.
- pH Control: Neutralization with sodium bicarbonate (pH 8) quenches residual HBr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
